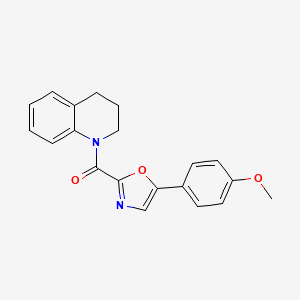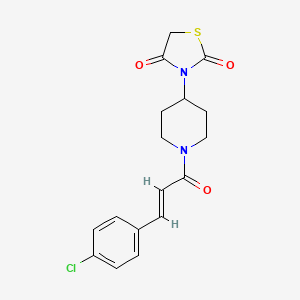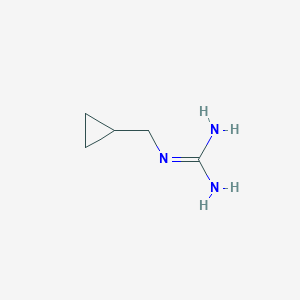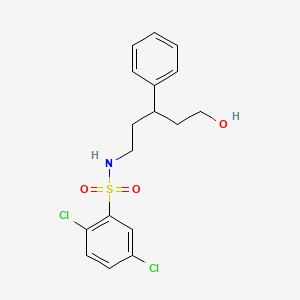
(3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone is a synthetic organic compound that features a quinoline and oxazole moiety. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Moiety: Starting from aniline derivatives, cyclization reactions can be employed to form the quinoline ring.
Formation of the Oxazole Moiety: This can be synthesized via cyclization of appropriate precursors such as α-haloketones and amides.
Coupling Reaction: The final step would involve coupling the quinoline and oxazole moieties through a methanone linker, possibly using reagents like coupling agents or catalysts under controlled conditions.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the quinoline or oxazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology and Medicine
Pharmacology: Investigation of its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Biochemical Probes: Used in studies to understand biological pathways.
Industry
Material Science:
作用機序
The mechanism by which (3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity and thus modulating biological pathways.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Such as quinine and chloroquine, known for their antimalarial activity.
Oxazole Derivatives: Such as oxaprozin, used as a nonsteroidal anti-inflammatory drug.
Uniqueness
The unique combination of quinoline and oxazole moieties in (3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone may confer distinct biological activities and chemical properties, making it a compound of interest for further research.
特性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-24-16-10-8-15(9-11-16)18-13-21-19(25-18)20(23)22-12-4-6-14-5-2-3-7-17(14)22/h2-3,5,7-11,13H,4,6,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRMLKKYZDGQFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2356487.png)
![6-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinol](/img/structure/B2356489.png)
![4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2356490.png)



![N'-cyclohexyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2356497.png)


![5-bromo-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2356502.png)
![N-(3-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2356504.png)

![2,3,5,6-tetramethyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B2356506.png)
